molecular formula C23H23N5O2S2 B15030923 4-{[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino}-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

4-{[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino}-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

Cat. No.: B15030923
M. Wt: 465.6 g/mol
InChI Key: JITMBHVWDFUECG-UHFFFAOYSA-N
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Description

4-{[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino}-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of thiazolecarboxamides This compound is characterized by its unique structure, which includes a thiazole ring, a pyrimidine ring, and a benzenesulfonamide group

Preparation Methods

The synthesis of 4-{[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino}-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide involves several steps. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,5-dimethylphenylamine with a suitable thioamide under acidic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is typically synthesized by reacting 4,6-dimethylpyrimidine with an appropriate amine.

    Coupling Reaction: The final step involves coupling the thiazole and pyrimidine rings with the benzenesulfonamide group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial production methods may involve optimization of these steps to increase yield and reduce production costs.

Chemical Reactions Analysis

4-{[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino}-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfonamide group.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic conditions, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino}-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino}-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound may also interact with cellular receptors, modulating signaling pathways and affecting cellular processes.

Comparison with Similar Compounds

Similar compounds to 4-{[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino}-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide include:

Properties

Molecular Formula

C23H23N5O2S2

Molecular Weight

465.6 g/mol

IUPAC Name

4-[[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C23H23N5O2S2/c1-14-5-6-15(2)20(11-14)21-13-31-23(27-21)26-18-7-9-19(10-8-18)32(29,30)28-22-24-16(3)12-17(4)25-22/h5-13H,1-4H3,(H,26,27)(H,24,25,28)

InChI Key

JITMBHVWDFUECG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C

Origin of Product

United States

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